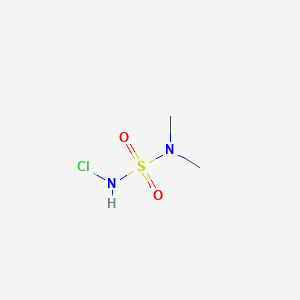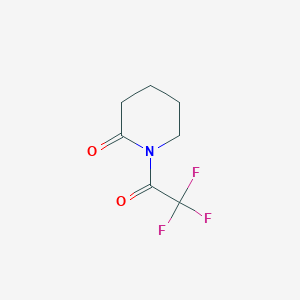
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of four fluorine atoms at positions 2, 3, 5, and 6 of the pyridine ring, and a methylsulfanyl group at position 4. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and biological activity, making such compounds valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine typically involves the fluorination of a suitable pyridine precursor. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane at elevated temperatures (e.g., 120°C) for several hours. This reaction results in the replacement of chlorine atoms with fluorine atoms, yielding 2,3,5,6-tetrafluoropyridine . The methylsulfanyl group can then be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of fluorinated pyridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final compound may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methanethiolate or sodium dimethyldithiocarbamate can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used in hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine has several applications in scientific research:
Biology: Fluorinated pyridine derivatives are often explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound may serve as a precursor for the development of pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: It is used in the production of agrochemicals, polymers, and specialty materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability. The methylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2,3,5,6-Tetrafluoro-4-methylpyridine: Contains a methyl group instead of a methylsulfanyl group, which can affect its reactivity and biological activity.
2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines: These compounds have perfluoroalkylthio groups, which can significantly alter their chemical and physical properties.
Uniqueness
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)pyridine is unique due to the presence of both fluorine atoms and a methylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
67644-45-5 |
|---|---|
Fórmula molecular |
C6H3F4NS |
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H3F4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 |
Clave InChI |
YQUZTVGYEOGGAU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=NC(=C1F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)


![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)


